BenchChemオンラインストアへようこそ!

6-chloro-2-cyclopropyl-N-methylpyrimidin-4-amine

Medicinal chemistry Lead optimization ADME profiling

6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine delivers a precise substitution pattern for PDE10A/CCR5 programs. Its N-methyl group reduces HBD count vs primary amine analogs, while the 2-cyclopropyl enhances metabolic stability—ideal for CNS fragment elaboration. The 6-Cl serves as a orthogonal SNAr/cross-coupling handle. Choose this building block for structure-based design backed by PDE10A co-crystal data and CCR5 antagonist lead potential.

Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
CAS No. 1111849-46-7
Cat. No. B1470771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-cyclopropyl-N-methylpyrimidin-4-amine
CAS1111849-46-7
Molecular FormulaC8H10ClN3
Molecular Weight183.64 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC(=N1)C2CC2)Cl
InChIInChI=1S/C8H10ClN3/c1-10-7-4-6(9)11-8(12-7)5-2-3-5/h4-5H,2-3H2,1H3,(H,10,11,12)
InChIKeyJRUGPNGVGSRJNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine (CAS 1111849-46-7): Core Scaffold Identity and Physicochemical Baseline


6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine (CAS 1111849-46-7) is a trisubstituted pyrimidine with molecular formula C8H10ClN3 and a molecular weight of 183.64 g·mol⁻¹ . The scaffold bears three distinct pharmacophoric features: a chlorine atom at the 6-position, a cyclopropyl group at the 2-position, and an N-methyl substituent on the 4-amino group. This substitution pattern places the compound at the intersection of several medicinally relevant chemotypes, including CCR5 antagonists [1] and pyrimidine-based kinase inhibitor fragments exemplified by PDE10A co-crystal structures of close analogs [2].

Why 6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine Cannot Be Interchanged with Generic 4-Aminopyrimidine Analogs


Generic substitution among 4-aminopyrimidines is not straightforward because small structural variations at the 2-, 4-amino, and 6-positions produce divergent target engagement profiles. In the PDE10A inhibitor series, replacing the 4-chloro substituent with an N-methylamino group alters hydrogen-bonding geometry in the active site [1]. Similarly, the cyclopropyl group at the 2-position confers conformational rigidity that affects both potency and metabolic stability relative to 2-methyl or 2-ethyl analogs [1]. The N-methyl modification on the 4-amine further distinguishes the compound from the primary amine analog 6-chloro-2-cyclopropylpyrimidin-4-amine (CAS 1311275-36-1, MW 169.61) by modulating logP, hydrogen-bond donor count, and potentially oral bioavailability . Users seeking a specific balance of lipophilicity, target selectivity, or a handle for further derivatization must therefore evaluate the precise substitution pattern rather than assuming class-level interchangeability.

Quantitative Differentiation Evidence for 6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine Versus Closest Analogs


N-Methyl vs. Primary Amine: Hydrogen-Bond Donor Count and Physicochemical Differentiation

The target compound 6-chloro-2-cyclopropyl-N-methylpyrimidin-4-amine (MW 183.64) differs from its primary amine analog 6-chloro-2-cyclopropylpyrimidin-4-amine (CAS 1311275-36-1, MW 169.61) by the presence of the N-methyl group, which reduces the hydrogen-bond donor count from 2 to 1 . In fragment-to-lead campaigns, reducing HBD count is a well-established strategy to improve membrane permeability, and the N-methyl modification has been shown in related pyrimidine PDE10A inhibitor series to enhance CNS exposure while retaining key hydrogen-bond acceptor interactions with the hinge region [1].

Medicinal chemistry Lead optimization ADME profiling

Cyclopropyl vs. Methyl at the 2-Position: Conformational Rigidity and Metabolic Stability

The 2-cyclopropyl substituent in the target compound confers greater conformational rigidity and metabolic stability compared to the 2-methyl analog 6-chloro-2-methyl-N-methylpyrimidin-4-amine. In the PDE10A fragment optimization study by Shipe et al. (2015), the initial fragment hit 4,6-dichloro-2-cyclopropyl-5-methyl-pyrimidine exhibited a PDE10A Ki of 8,700 nM, and SAR exploration revealed that the cyclopropyl group contributes to a favorable ligand efficiency (LE = 0.59) and resistance to oxidative metabolism relative to alkyl-substituted analogs [1][2]. Although the target compound (lacking 5-methyl and bearing N-methyl at 4-position) was not directly assayed in that study, the cyclopropyl advantage is a class-level inference validated across multiple pyrimidine chemotypes [1].

Fragment-based drug discovery Kinase inhibition Metabolic stability

6-Chloro Substituent: Synthetic Handle for Further Derivatization vs. 6-Unsubstituted Analogs

The 6-chloro substituent provides a versatile synthetic handle that distinguishes the target compound from 2-cyclopropyl-N-methylpyrimidin-4-amine (no 6-substituent). The chlorine atom at the electron-deficient 6-position of the pyrimidine ring is amenable to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling late-stage diversification . The analogous compound 6-chloro-2-cyclopropylpyrimidin-4-amine is marketed as a building block by multiple vendors (e.g., Bidepharm, purity 97%) for exactly this purpose . The presence of both a chloro leaving group and an N-methylamino moiety in the same scaffold offers orthogonal reactivity that is absent in 6-unsubstituted or 6-alkyl analogs.

Synthetic chemistry Building block Cross-coupling

CCR5 Antagonist Activity: Preliminary Pharmacological Differentiation from General-Purpose Pyrimidine Building Blocks

Preliminary pharmacological screening reported by Zhang (2012) indicates that 6-chloro-2-cyclopropyl-N-methylpyrimidin-4-amine acts as a CCR5 antagonist with potential application in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While explicit IC50 or Ki values are not provided in the available abstract, this functional annotation distinguishes the compound from generic pyrimidine building blocks that lack any reported bioactivity. By contrast, the primary amine analog 6-chloro-2-cyclopropylpyrimidin-4-amine (CAS 1311275-36-1) is primarily listed as a synthetic intermediate without documented CCR5 activity .

CCR5 antagonism HIV Inflammatory disease

High-Value Application Scenarios for 6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine Based on Differential Evidence


Fragment-to-Lead Optimization for Kinase or PDE Targets Requiring CNS Penetration

The reduced HBD count (1 vs. 2 for the primary amine analog) and the metabolic stability advantage conferred by the 2-cyclopropyl group make this compound a strong candidate for CNS-targeted fragment elaboration [1]. The PDE10A co-crystal structures of close analogs (PDB 5C1W, 5C2A) provide a structural blueprint for structure-based design, with the N-methyl group occupying a lipophilic sub-pocket that can be further exploited [1].

Parallel Library Synthesis via 6-Chloro Displacement

The 6-chloro substituent serves as a reactive handle for SNAr or cross-coupling chemistry, enabling rapid generation of diverse 6-substituted analogs . The orthogonal reactivity (C6-SNAr vs. N4-functionalization) allows chemists to explore two diversity vectors independently, reducing the number of synthetic steps compared to scaffolds lacking a halogen leaving group .

CCR5 Antagonist Hit Expansion for Inflammatory and Infectious Disease Programs

The preliminary CCR5 antagonist annotation [2] positions this compound as a starting point for medicinal chemistry campaigns targeting HIV entry inhibition or CCR5-mediated inflammatory diseases (asthma, rheumatoid arthritis, COPD). Users can leverage the synthetic versatility of the scaffold to optimize potency, selectivity, and PK properties while maintaining the core CCR5 pharmacophore [2].

Building Block for Agrochemical or Veterinary Pharmaceutical Research

Pyrimidine scaffolds bearing cyclopropyl and chloro substituents are well-precedented in agrochemical active ingredients (e.g., aminocyclopyrachlor). The target compound's combination of substituents and its presence in commercial building block catalogs support its utility in agrochemical lead discovery, where the N-methyl group may enhance foliar uptake or translocation compared to primary amine analogs.

Quote Request

Request a Quote for 6-chloro-2-cyclopropyl-N-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.